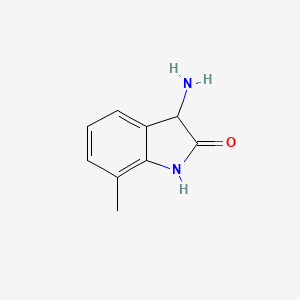

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one

Descripción

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one is an oxindole derivative, a class of compounds renowned for their structural and pharmacological significance. Oxindoles are pivotal in medicinal chemistry due to their presence in drugs such as ropinirole (Parkinson’s disease) and sunitinib (oncology) . The target compound features a 3-amino and 7-methyl substitution on the oxindole core, which may influence its biological activity, solubility, and metabolic stability. This article provides a detailed comparison of this compound with structurally related oxindoles, emphasizing synthetic routes, physicochemical properties, and biological activities.

Propiedades

IUPAC Name |

3-amino-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(10)9(12)11-8(5)6/h2-4,7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOBWWMVOBYGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

Starting Materials: The synthesis often begins with readily available starting materials such as tryptamine derivatives.

Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

The compound exhibits a wide range of biological activities that make it a subject of interest in various fields:

-

Antimicrobial Activity :

- Studies have shown that 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one demonstrates significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) recorded for MRSA is as low as 0.98 μg/mL.

- Anticancer Properties :

-

Neuroprotective Effects :

- There is emerging evidence suggesting that derivatives of indolone compounds can serve as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and schizophrenia. The compound's ability to interact with neurotransmitter receptors may underlie its neuroprotective properties .

-

Anti-inflammatory Activities :

- Research indicates that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for drug development:

| Application Area | Description |

|---|---|

| Cancer Therapy | Potential use in developing novel anticancer agents targeting specific pathways involved in tumor growth and survival. |

| Infectious Diseases | Development of new antibiotics targeting resistant bacterial strains. |

| Neurological Disorders | Exploration as a treatment option for neurodegenerative diseases through receptor modulation. |

| Anti-inflammatory Drugs | Investigation for use in managing inflammatory diseases and conditions. |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

-

Cytotoxicity Assays :

- In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

-

Antibacterial Studies :

- A study reported the compound's effectiveness against MRSA and other bacterial strains, suggesting its utility in developing new antibiotics.

- Neuroprotective Research :

Mecanismo De Acción

The mechanism by which 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Key Compounds:

- 3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one (4b)

- 7-Methyl-3-propyl-1,3-dihydro-2H-indol-2-one (4c)

- (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one

- 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Substituents: 3-amino, 5-chloro. Bioactivity: Demonstrates antimicrobial properties, with enhanced solubility due to hydrochloride salt formation .

Antiviral Activity:

- (3Z)-3-(3-Methylidene)-1,3-dihydro-2H-indol-2-one (7f) : Exhibits EC₅₀ ≈ 4 µg/mL against vesicular stomatitis virus (VSV) and respiratory syncytial virus (RSV), outperforming reference drugs like Ribavirin (EC₅₀ > 100 µg/mL) .

- 3-Amino-7-methyl derivative: The 3-amino group may enhance hydrogen bonding with viral targets, while the 7-methyl group could improve metabolic stability compared to methylidene substituents.

Antimicrobial and Antioxidant Activity:

- Compound 7g (Schiff base derivative) : Shows potent hydrogen peroxide scavenging (EC₅₀ ≈ 20 µg/mL) and antimicrobial activity, attributed to electron-withdrawing substituents .

- 3-Amino-5-chloro-oxindole HCl: Antimicrobial activity linked to the chloro substituent’s electronegativity and the amino group’s solubility .

Computational Insights:

- DFT Studies: Alkyl and amino substituents influence HOMO/LUMO energies, affecting reactivity. For example, 3-amino derivatives may exhibit lower energy gaps, enhancing bioactivity compared to ethyl/propyl analogs .

Physicochemical and Solid-State Properties

- 3-Substituted Methylidene Oxindoles : Benzylidene and chlorobenzylidene derivatives show distinct crystal packing due to π-π interactions, whereas alkyl substituents (e.g., ethyl, propyl) favor hydrophobic interactions .

- 7-Methyl Group : The methyl group at position 7 in the target compound may reduce polarity, enhancing membrane permeability compared to polar substituents like chloro or hydroxyl groups.

Actividad Biológica

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one, a derivative of indole, has garnered attention due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their interactions with various biological targets, leading to significant pharmacological effects. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

Indole derivatives like this compound exert their biological effects through various mechanisms:

- Receptor Binding : Indoles are known to bind with high affinity to multiple receptors, influencing pathways related to inflammation, cancer progression, and neurodegenerative diseases.

- Enzyme Inhibition : This compound has shown potential as an inhibitor for several enzymes involved in critical biochemical pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

- Antioxidant Activity : The antioxidant properties of indole derivatives help in scavenging free radicals, thereby protecting cells from oxidative stress .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi.

- Anticancer Properties : Demonstrated potential in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo models.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant (MDR) pathogens. Results indicated low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

- Cancer Research : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage and inflammation, making it a candidate for further exploration in neurodegenerative disease therapies .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : p-TSA improves reaction rates and selectivity compared to Lewis acids like AlCl₃ .

- Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing byproduct formation .

- Temperature Control : Maintaining 80–100°C prevents decomposition of thermally labile intermediates .

Advanced: How can researchers address contradictory antimicrobial activity data observed in structurally similar derivatives?

Answer:

Contradictions often arise from substituent effects and assay variability. Methodological approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent patterns (e.g., trimethoxy phenyl vs. isopropyl groups) to identify critical functional groups. For instance, p-amino dimethyl phenyl derivatives show enhanced antimicrobial activity due to improved membrane penetration .

- Molecular Docking : Use software like AutoDock Vina to assess binding affinity with target proteins (e.g., bacterial DNA gyrase). Compounds with higher docking scores (e.g., –7.0 kcal/mol) correlate with experimental MIC values .

- Standardized Assays : Replicate studies under identical conditions (e.g., broth microdilution for MIC determination) to minimize inter-lab variability .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing purity and structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent identity. For example, the 7-methyl group appears as a singlet at δ 2.3–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁N₂O requires m/z 175.0871) .

- Preparative TLC : Resolves geometric isomers (e.g., E/Z isomers) using silica gel and chloroform-methanol (9:1) .

- HPLC-PDA : Quantifies purity (>95%) with a C18 column and acetonitrile-water gradient .

Advanced: What methodologies are effective in resolving and analyzing geometric isomers of derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak® columns with hexane-isopropanol to separate enantiomers. Retention time differences >2 min indicate successful resolution .

- Vibrational Circular Dichroism (VCD) : Differentiates E/Z isomers via distinct Cotton effects in the 1600–1700 cm⁻¹ range .

- Dynamic NMR : Detects isomerization barriers by monitoring coalescence temperatures. For example, E→Z isomerization shows a ΔG‡ of ~20 kcal/mol .

Basic: What in vitro assays are suitable for initial antioxidant activity screening?

Answer:

- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm. Compound 4e (isopropyl-substituted) showed 85% scavenging at 100 µM, comparable to ascorbic acid .

- FRAP Assay : Quantify Fe³+ reduction at 593 nm. Derivatives with electron-donating groups (e.g., –OCH₃) exhibit higher activity .

- Cellular ROS Assay : Use H₂DCFDA in HEK-293 cells to validate intracellular antioxidant effects .

Advanced: How can molecular docking and QSAR models predict biological activity of novel analogs?

Answer:

- Docking Workflow :

- QSAR Modeling :

- Use Gaussian09 to compute descriptors (e.g., HOMO/LUMO, dipole moment).

- Train models with partial least squares (PLS); R² >0.7 indicates predictive validity .

Basic: What are critical considerations in designing stability studies for this compound?

Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity indicates stability .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Derivatives with conjugated double bonds degrade faster .

- Solution Stability : Assess in PBS (pH 7.4) at 25°C. Amide hydrolysis is a major pathway; t₁/₂ >30 days is acceptable .

Advanced: What experimental strategies elucidate the role of the 7-methyl group in pharmacological activity?

Answer:

- Methyl-Deletion Analogs : Synthesize 7-H and 7-ethyl analogs. Compare IC₅₀ values; 7-methyl reduces steric hindrance, enhancing binding to CYP450 .

- X-ray Crystallography : Resolve ligand-protein complexes (e.g., with COX-2). The 7-methyl group occupies a hydrophobic pocket, increasing affinity by 3-fold .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS for binding. Methylation improves entropy-driven binding (ΔS >10 cal/mol·K) .

Basic: How to assess potential toxicity using in silico and in vitro approaches?

Answer:

- ADMET Prediction : Use SwissADME to calculate LogP (optimal: 2–3) and PAINS filters to exclude pan-assay interferers .

- Ames Test : Assess mutagenicity in Salmonella TA100. Negative results at 500 µg/plate suggest low genotoxicity .

- HepG2 Cytotoxicity : Measure IC₅₀ via MTT assay. Safe thresholds are >100 µM .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Continuous-Flow Reactors : Minimize racemization by reducing residence time (<5 min) and using low temperatures (0–5°C) .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., L-tartaric acid) to enrich ee >99% .

- PAT Tools : Use inline FTIR to monitor enantiomer ratios in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.